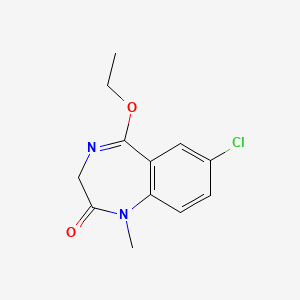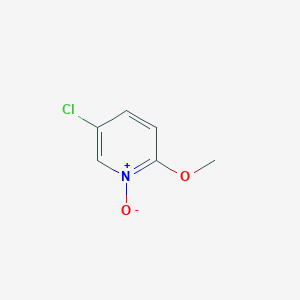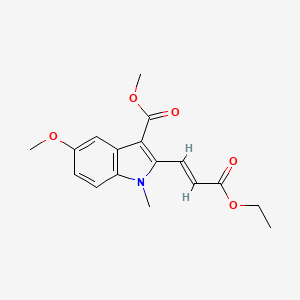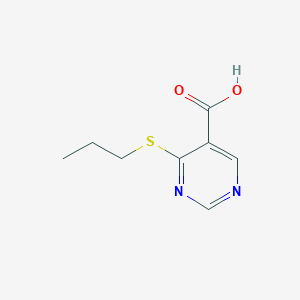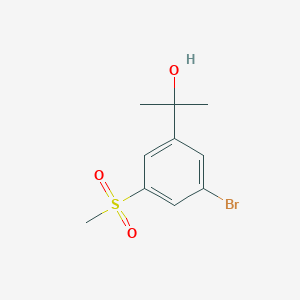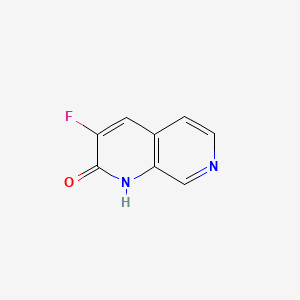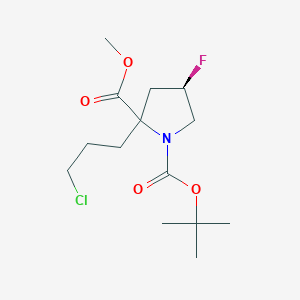
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The tert-butyl, methyl, chloropropyl, and fluorine groups are introduced through various organic reactions, such as alkylation, halogenation, and substitution reactions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropyl group, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, alkylating agents, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed depend on the specific reactions and conditions employed, leading to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other pyrrolidine derivatives with different substituents.
Uniqueness: The specific combination of tert-butyl, methyl, chloropropyl, and fluorine groups imparts unique chemical properties, such as reactivity and stability, distinguishing it from other compounds.
Eigenschaften
Molekularformel |
C14H23ClFNO4 |
|---|---|
Molekulargewicht |
323.79 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23ClFNO4/c1-13(2,3)21-12(19)17-9-10(16)8-14(17,6-5-7-15)11(18)20-4/h10H,5-9H2,1-4H3/t10-,14?/m1/s1 |
InChI-Schlüssel |
REXMZVRBCXWZMR-IAPIXIRKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1(CCCCl)C(=O)OC)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CCCCl)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
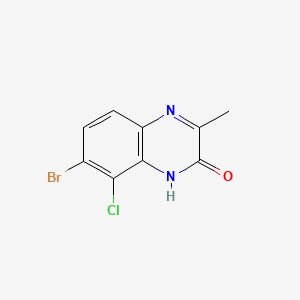
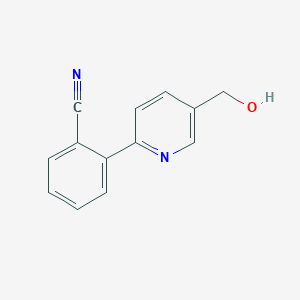
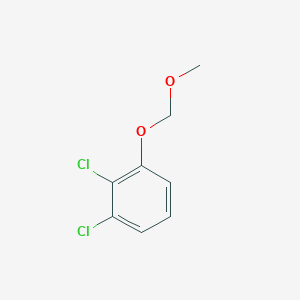
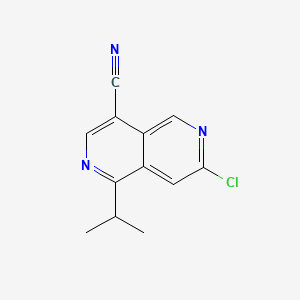
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
